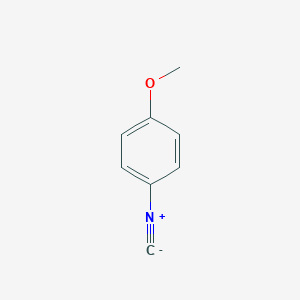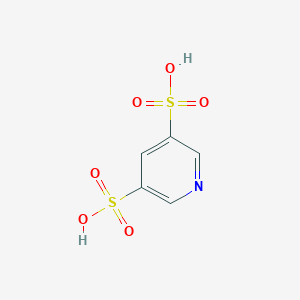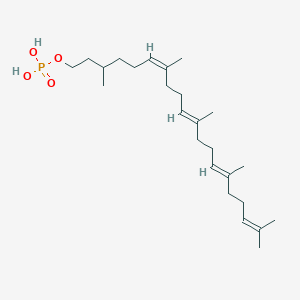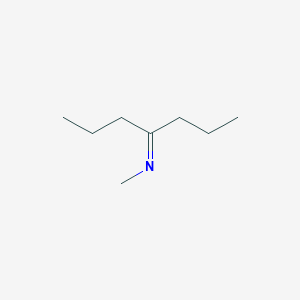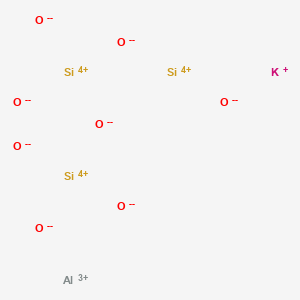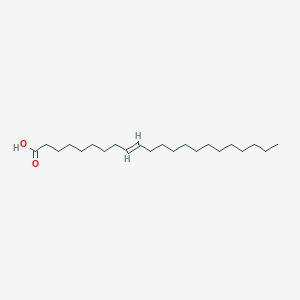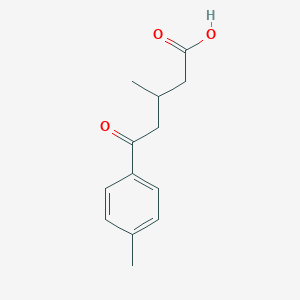![molecular formula C12H16O8 B078362 [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-13-3](/img/structure/B78362.png)
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, commonly known as DODA, is a chemical compound that belongs to the family of bicyclic acetals. It is a synthetic compound that has been extensively studied for its potential applications in the field of drug delivery, due to its unique properties and structure.
作用机制
The mechanism of action of DODA is not fully understood. It is believed that DODA can interact with cell membranes and alter their properties, which can lead to enhanced drug delivery. DODA can also form stable complexes with drugs, which can protect them from degradation and improve their bioavailability.
生化和生理效应
DODA has been shown to be non-toxic and biocompatible, which makes it an ideal candidate for drug delivery applications. It has been shown to have minimal effects on cell viability and proliferation. DODA can also enhance the stability of drugs in the body, which can lead to improved therapeutic outcomes.
实验室实验的优点和局限性
One of the main advantages of using DODA in lab experiments is its excellent solubility in water and other solvents. This makes it easy to prepare solutions of DODA and drugs for in vitro experiments. DODA is also non-toxic and biocompatible, which makes it safe to use in cell culture and animal experiments. However, one of the limitations of using DODA is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on DODA. One potential area of research is the development of DODA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method of DODA to improve the yield and reduce the cost. Additionally, the mechanism of action of DODA needs to be further elucidated to fully understand its potential applications in drug delivery and gene therapy.
Conclusion:
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, or DODA, is a synthetic compound that has potential applications in drug delivery and gene therapy. It has excellent solubility in water and other solvents, and can form stable micelles in aqueous solutions. DODA is non-toxic and biocompatible, and has minimal effects on cell viability and proliferation. However, the high cost of DODA may limit its use in large-scale experiments. Further research is needed to fully understand the mechanism of action of DODA and to optimize its synthesis method for potential applications in drug delivery and gene therapy.
合成方法
The synthesis of DODA involves the reaction of 2,3-dihydrofuran with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of DODA as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学研究应用
DODA has been extensively studied for its potential applications in the field of drug delivery. It has been shown to have excellent solubility in water and other solvents, which makes it an ideal candidate for encapsulation of hydrophobic drugs. DODA can form stable micelles in aqueous solutions, which can be used to deliver drugs to specific target sites in the body. DODA has also been studied for its potential applications in gene therapy, as it can be used to deliver DNA and RNA to cells.
属性
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-IYKVGLELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

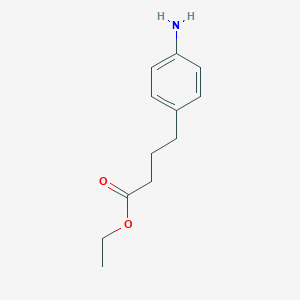
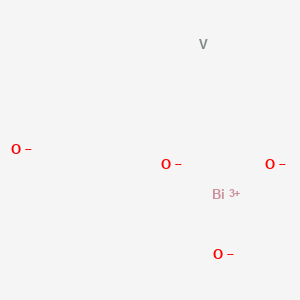

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
